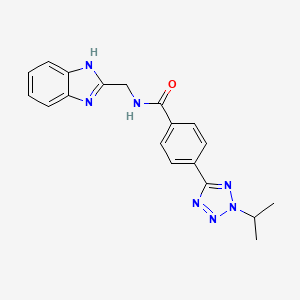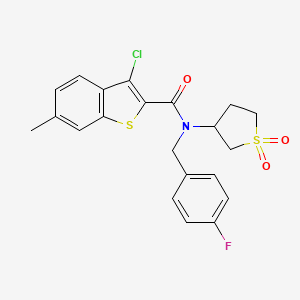![molecular formula C26H22N2O2 B11145283 (2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one](/img/structure/B11145283.png)
(2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a combination of aromatic rings and a pyrazole moiety, making it an interesting subject for studies in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step often involves the condensation of hydrazine with an appropriate diketone to form the pyrazole ring.
Aldol Condensation: The pyrazole derivative is then subjected to an aldol condensation with 4-methoxybenzaldehyde and 4-methylacetophenone under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Properties
Molecular Formula |
C26H22N2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H22N2O2/c1-19-8-10-21(11-9-19)26-22(18-28(27-26)23-6-4-3-5-7-23)14-17-25(29)20-12-15-24(30-2)16-13-20/h3-18H,1-2H3/b17-14+ |
InChI Key |
UPEYJJWZLLDMMN-SAPNQHFASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclooctyl-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11145203.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B11145209.png)
![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(4-pyridylmethyl)propanamide](/img/structure/B11145215.png)
![N-(3-acetylphenyl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide](/img/structure/B11145219.png)


![N-{2-[(E)-1-cyano-2-(3-methoxyphenyl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide](/img/structure/B11145238.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B11145243.png)
![(2Z)-2-(2,3-dimethoxybenzylidene)-6-[(4-ethenylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B11145256.png)

![N-[3-(acetylamino)phenyl]-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11145265.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11145270.png)
![2-(2-methoxyphenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11145278.png)
![4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11145279.png)
